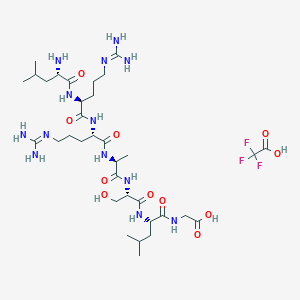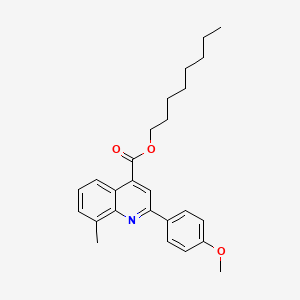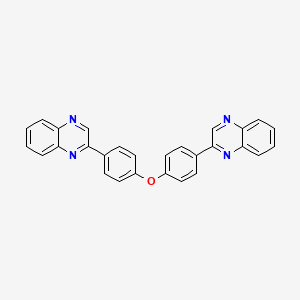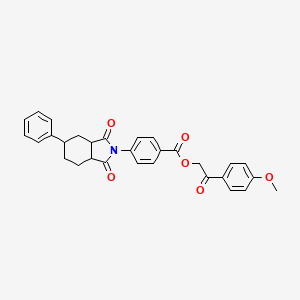
Kemptide TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kemptide TFA is a synthetic heptapeptide with the sequence LRRASLG, which acts as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). It is commonly used in biochemical research to study kinase activity and inhibition. The compound is often provided as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions
Kemptide TFA is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
化学反応の分析
Types of Reactions
Kemptide TFA primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is crucial for studying kinase activity and inhibition .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and protein kinase A.
Major Products
The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This product is used to study the activity and inhibition of protein kinase A .
科学的研究の応用
Kemptide TFA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and phosphorylation mechanisms.
Biology: It is used to investigate cellular signaling pathways involving protein kinase A.
Medicine: Research on this compound contributes to understanding diseases related to kinase dysregulation, such as cancer and cardiovascular diseases.
Industry: It is employed in the development of kinase inhibitors, which are potential therapeutic agents
作用機序
Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .
類似化合物との比較
Similar Compounds
Leupeptin: A tripeptide that inhibits serine and cysteine proteases.
Pepstatin: A pentapeptide that inhibits aspartic proteases.
Angiotensin II: An octapeptide involved in blood pressure regulation.
Uniqueness
Kemptide TFA is unique due to its specific role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. Unlike other peptides, it is specifically designed to study the phosphorylation activity of this kinase, making it a valuable tool in biochemical research .
特性
分子式 |
C34H62F3N13O11 |
|---|---|
分子量 |
885.9 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1 |
InChIキー |
YTHNQIOAEDPEJM-PXILYFGCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)


![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)



![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
